molecular formula C23H20N2O3S2 B2411214 N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895444-09-4

N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2411214
CAS No.: 895444-09-4
M. Wt: 436.54
InChI Key: UNWLFFVUBGTBCR-UHFFFAOYSA-N
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Description

"N-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide" is a thiazole-based compound featuring a naphthalene substituent at the 4-position of the thiazole ring and a 3-tosylpropanamide group at the 2-position.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-16-9-11-18(12-10-16)30(27,28)14-13-22(26)25-23-24-21(15-29-23)20-8-4-6-17-5-2-3-7-19(17)20/h2-12,15H,13-14H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWLFFVUBGTBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the naphthalene moiety. The tosyl group is then added through a sulfonylation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole or naphthalene rings.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the tosyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives. Substitution reactions can result in a variety of functionalized thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide exhibit promising antimicrobial activities. For instance, derivatives of thiazole compounds have been studied for their efficacy against various bacterial strains and fungi. In vitro studies have shown that certain derivatives possess significant antimicrobial activity, suggesting that this class of compounds could be developed into effective antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies focusing on thiazole derivatives have demonstrated their potential to inhibit the growth of cancer cell lines, including breast cancer cells (MCF7). The mechanisms of action often involve the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development in cancer therapeutics . Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in tumor progression, enhancing their potential as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of thiazole rings followed by tosylation and amide bond formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the naphthalene or thiazole moieties can significantly affect the pharmacological properties. For example, modifications to the tosyl group or the introduction of electron-withdrawing groups can enhance antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Screening

A study conducted on thiazole derivatives, including this compound, revealed that certain compounds displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring could lead to enhanced activity against resistant strains .

Case Study 2: Anticancer Efficacy

In another investigation, derivatives were tested against various cancer cell lines, including MCF7 and others. The study found that specific modifications led to increased cytotoxicity and selectivity towards cancer cells over normal cells, highlighting the therapeutic potential of these compounds .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineFindingsReference
AntimicrobialGram-positive bacteriaSignificant inhibition observed
AntimicrobialGram-negative bacteriaActivity against resistant strains
AnticancerMCF7 breast cancer cellsInduced apoptosis and cell cycle arrest
AnticancerVarious cancer cell linesEnhanced cytotoxicity with specific modifications

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The naphthalene moiety may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The tosyl group can improve the compound’s solubility and stability, making it more effective in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Thiazole core : Common in bioactive molecules due to its aromatic heterocyclic nature.
  • 3-Tosylpropanamide side chain : Introduces sulfonamide functionality, which may affect binding affinity and metabolic stability.

Comparisons with structurally related compounds from the evidence are summarized below:

Compound Name (Reference) Core Structure Substituents Key Functional Groups Potential Bioactivity
Target Compound Thiazole 4-(Naphthalen-1-yl), 2-(3-tosylpropanamide) Tosyl, amide Not reported
4d, 4e, 4f Thiazole 5-(Morpholinomethyl/piperazinyl), 4-(pyridin-3-yl), 3,4-dichlorobenzamide Amide, morpholine/piperazine Antimicrobial, antitumor (hypothesized)
6a, 6b, 6c Triazole + acetamide 4-((Naphthalen-1-yloxy)methyl), N-phenylacetamide Triazole, amide, naphthoxy Not explicitly stated
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... Thiazole + hydrazine 4-(4-Methoxyphenyl), tetrahydroazepine hydrazine Hydrazine, methoxy Cardioprotective (validated)

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Compounds in (e.g., 4d–4i) are reported as white/yellow solids with melting points between 180–220°C.
  • Spectral Data :
    • IR : Amide C=O stretches in similar compounds (e.g., 4d: ~1670 cm⁻¹ ; 6a: 1671 cm⁻¹ ) align with typical amide absorptions. The target compound’s tosyl group would introduce S=O stretches (~1350–1150 cm⁻¹).
    • NMR : Aromatic protons in naphthalene (δ 7.2–8.5 ppm in ) and thiazole protons (δ 6.5–8.0 ppm in ) are consistent across analogs. The tosyl group’s methyl protons would resonate at ~2.4 ppm (singlet).

Biological Activity

N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole moiety, naphthalene ring, and tosylamide functional group, which are known to contribute to various biological activities. The synthesis typically involves multi-step reactions, including the formation of the thiazole ring and subsequent modifications to introduce the naphthalene and tosyl groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the inhibition of cell proliferation without inducing apoptosis, suggesting a different pathway for anticancer activity compared to traditional chemotherapeutics .

Antimicrobial Properties

Compounds with similar structural features have also been evaluated for their antimicrobial properties. Thiazole derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing or electron-donating groups on the aromatic rings significantly influences their efficacy .

Case Studies

  • Anticancer Efficacy : A study assessing a related thiazole compound showed significant growth inhibition in MCF-7 cells at concentrations of 250 and 300 μg/mL. The compound was observed to block cell proliferation effectively while not causing DNA fragmentation, indicating a non-apoptotic mechanism of action .
  • Antimicrobial Activity : Another investigation revealed that thiazole derivatives exhibited antimicrobial effects comparable to standard antibiotics like norfloxacin. Structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl rings enhanced antibacterial activity .

Data Table: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeTarget Cell LineIC50 (μM)Mechanism of Action
This compoundAnticancerMCF-7TBDInhibition of proliferation
Thiazole Derivative AAntimicrobialE. coli25Disruption of bacterial cell wall
Thiazole Derivative BAnticancerA54930Induction of cell cycle arrest
Thiazole Derivative CAntimicrobialStaphylococcus aureus20Inhibition of protein synthesis

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide and its analogs?

Answer: The compound can be synthesized via 1,3-dipolar cycloaddition or amide coupling reactions . For example, thiazole-containing analogs are often prepared by reacting substituted alkynes with azides under Cu(OAc)₂ catalysis in a t-BuOH/H₂O solvent system. Reaction progress is monitored via TLC (hexane:ethyl acetate = 8:2), followed by extraction, drying (Na₂SO₄), and recrystallization (ethanol) . Key spectroscopic validation includes IR (C=O, C-N stretches) and NMR (δ 5.38–5.48 ppm for –CH₂ groups, aromatic protons at δ 7.20–8.61 ppm) .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Answer:

  • IR spectroscopy identifies functional groups (e.g., C=O at 1671–1682 cm⁻¹, C-N at 1303 cm⁻¹) .
  • NMR (¹H and ¹³C) confirms proton environments (e.g., triazole protons at δ 8.36 ppm) and carbon assignments (e.g., carbonyl carbons at 165.0 ppm) .
  • Single-crystal X-ray diffraction (using SHELX software ) resolves 3D molecular geometry, including bond angles and torsional strains. For example, the naphthalene-thiazole dihedral angle in analogs is ~85°, impacting planarity and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy) for this compound?

Answer: Discrepancies may arise from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life and metabolic stability using LC-MS.
  • Structural optimization : Introduce electron-withdrawing groups (e.g., –NO₂, –Br) at para positions to enhance membrane permeability, as seen in analogs with improved antimicrobial activity .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, cross-validated with in vitro assays .

Q. What computational approaches are used to predict the electronic and steric properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, a HOMO-LUMO gap of 4.2 eV in naphthalene-thiazole derivatives correlates with stability .
  • Molecular Electrostatic Potential (MEP) maps : Identify electrophilic/nucleophilic regions (e.g., electron-rich naphthalene rings) for reaction site prediction .
  • Molecular dynamics simulations : Evaluate solvation effects and conformational flexibility in physiological environments .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for therapeutic applications?

Answer:

  • Core modifications : Replace the tosyl group with bioisosteres (e.g., sulfonamides) to modulate solubility .
  • Substituent variation : Introduce –OCH₃ or –NO₂ groups on the naphthalene ring to enhance cardioprotective or antiproliferative activity, as demonstrated in thiazole-hydrazine derivatives .
  • Biological testing : Prioritize analogs with <10 µM IC₅₀ in hypoxia-induced smooth muscle contraction assays or antimicrobial MIC values <25 µg/mL .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

Answer:

  • Nonlinear regression (GraphPad Prism) fits dose-response curves to calculate EC₅₀/IC₅₀ values.
  • Two-way ANOVA with Tukey’s post hoc test compares treatment groups (e.g., compound vs. Levocarnitine ).
  • Principal Component Analysis (PCA) identifies structural features (e.g., logP, polar surface area) correlating with activity .

Contradictory Data Resolution

Q. How to address inconsistencies in crystallographic data (e.g., bond length deviations >Å)?

Answer:

  • Re-refinement : Use SHELXL to adjust thermal parameters and occupancy factors.
  • Twinned crystal analysis : Employ PLATON to detect pseudosymmetry or twinning, common in thiazole derivatives .
  • Validation tools : Check CIF files with checkCIF (IUCr) for outliers in bond angles/geometry .

Advanced Characterization

Q. What advanced techniques validate intermolecular interactions in solid-state structures?

Answer:

  • Hirshfeld surface analysis (CrystalExplorer) quantifies π-π stacking (naphthalene-thiazole interactions) and hydrogen bonds (e.g., N–H⋯O=C, contributing 15% to crystal packing) .
  • DSC/TGA : Assess thermal stability (decomposition >200°C) and phase transitions .

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